n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine is a versatile diamine compound with the molecular formula C9H22N2O and a molecular weight of 174.29 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable tool in various laboratory experiments and synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine typically involves the reaction of isopropylamine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize efficiency and minimize by-products. The process may also include purification steps such as distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction could produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n1-Isopropyl-2-methyl-1,2-propanediamine
- n1-Isopropyl-n3-(2-ethoxyethyl)propane-1,3-diamine
- n1-Isopropyl-n3-(2-hydroxyethyl)propane-1,3-diamine
Uniqueness
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine stands out due to its unique combination of reactivity and selectivity. Its methoxyethyl group provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C9H22N2O |
---|---|
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2O/c1-9(2)11-6-4-5-10-7-8-12-3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
GCXMGYMBHQVICM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCNCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.